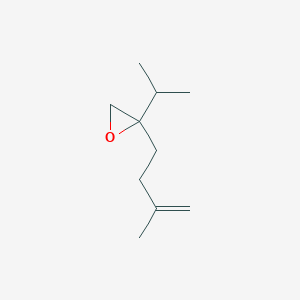

2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane, also known as limonene oxide, is a cyclic ether that is commonly found in the essential oils of citrus fruits. It has been widely studied due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, cosmetics, and food industries.

Scientific Research Applications

Limonene oxide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. It has also been used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. Moreover, 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide has been utilized as a chiral building block in organic synthesis.

Mechanism Of Action

The mechanism of action of 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide is not fully understood. However, studies have suggested that it may exert its pharmacological effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism.

Biochemical And Physiological Effects

Limonene oxide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, including breast, prostate, and colon cancer cells. It has also been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide has been shown to modulate the immune response by increasing the production of cytokines, which are involved in the regulation of immune function.

Advantages And Limitations For Lab Experiments

Limonene oxide possesses several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods without significant degradation. However, it also has some limitations. It is highly volatile and may evaporate quickly, which may affect its efficacy in certain experiments. Moreover, it may interact with other chemicals in the lab, which may affect the results of the experiment.

Future Directions

There are several future directions for the study of 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide. One potential area of research is the development of novel drug formulations that incorporate 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide as an active ingredient. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Moreover, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Finally, the development of new synthetic methods for 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide may also be an area of future research.

Conclusion:

In conclusion, 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide is a cyclic ether that has been widely studied for its potential applications in various fields. It can be synthesized using simple methods and possesses several biochemical and physiological effects, including antitumor, anti-inflammatory, and antimicrobial properties. However, it also has some limitations, including its volatility and potential interactions with other chemicals in the lab. Future research may focus on the development of novel drug formulations, investigation of its potential applications in the treatment of various diseases, and development of new synthetic methods.

Synthesis Methods

Limonene oxide can be synthesized through several methods, including the epoxidation of 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane using peracids or hydrogen peroxide, as well as the oxidation of 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane using m-chloroperbenzoic acid. The epoxidation method is commonly used due to its simplicity and high yield. The reaction involves the addition of a peracid to 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane, which results in the formation of 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide.

properties

CAS RN |

189076-44-6 |

|---|---|

Product Name |

2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane |

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-(3-methylbut-3-enyl)-2-propan-2-yloxirane |

InChI |

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11-10)9(3)4/h9H,1,5-7H2,2-4H3 |

InChI Key |

QXLGUAYPQICRFS-UHFFFAOYSA-N |

SMILES |

CC(C)C1(CO1)CCC(=C)C |

Canonical SMILES |

CC(C)C1(CO1)CCC(=C)C |

synonyms |

Oxirane, 2-(3-methyl-3-butenyl)-2-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)

![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)

![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)

![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)

![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)